(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18036877
InChI: InChI=1S/C11H14BrN/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h5-7,11,13H,2-4H2,1H3
SMILES:
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine

CAS No.:

Cat. No.: VC18036877

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine -

Specification

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
IUPAC Name 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H14BrN/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h5-7,11,13H,2-4H2,1H3
Standard InChI Key NIJJBISNXZZKOQ-UHFFFAOYSA-N
Canonical SMILES CNC1CCCC2=C1C=C(C=C2)Br

Introduction

Structural Features and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular structure of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine (C₁₁H₁₄BrN) consists of a partially saturated naphthalene ring system (tetrahydronaphthalene) with two critical functional groups: a bromine atom at the 7-position and a methylamine group (-NHCH₃) at the 1-position. The tetrahydronaphthalene core contributes to the compound’s rigidity and lipophilicity, while the bromine atom enhances electrophilic reactivity, making it a potential candidate for further functionalization via cross-coupling reactions . The methylamine group introduces a basic nitrogen center, which may influence solubility and intermolecular interactions, particularly in biological systems.

Synthesis and Manufacturing Processes

Key Synthetic Pathways

The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine can be inferred from methodologies applied to structurally similar compounds. Two primary routes are plausible:

Reductive Amination of 7-Bromo-1-tetralone

7-Bromo-1-tetralone (CAS 32281-97-3), a commercially available ketone precursor , serves as a starting material. Reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) could yield the target amine. This method is widely used for introducing amine groups into ketone-containing frameworks and offers moderate to high yields under optimized conditions .

Palladium-Catalyzed Cross-Coupling

A palladium-mediated approach, analogous to the synthesis of (S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine, could be adapted . In this method, a brominated tetrahydronaphthalene intermediate undergoes coupling with a methylamine-derived nucleophile. For instance, using neopentylzinc chloride and a palladium catalyst (e.g., Pd(dppf)Cl₂), the bromine atom at the 7-position could be replaced with a methylamine group via a nucleophilic substitution mechanism .

Reaction Optimization

Critical parameters for maximizing yield include:

  • Catalyst loading: 0.05–0.1 equivalents of Pd(dppf)Cl₂ .

  • Temperature: Ambient conditions (20–25°C) to prevent decomposition of sensitive intermediates .

  • Solvent system: Ethyl acetate or dichloromethane for extraction and purification .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

While experimental data for (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine are scarce, properties can be extrapolated from related compounds:

PropertyValue (Estimated)Source Compound
Molecular Weight256.14 g/molC₁₁H₁₄BrN
Density~1.25 g/cm³7-Bromo-1,1-dimethyl analog
Boiling Point~265–270°C7-Bromo-1,1-dimethyl analog
SolubilityOrganic solventsTetrahydronaphthalene amines

The compound is expected to exhibit limited aqueous solubility due to its hydrophobic tetrahydronaphthalene core but should dissolve readily in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide) .

Comparative Analysis with Related Compounds

CompoundCAS NumberKey DifferencesPotential Advantages
7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydro...98453-58-8Dimethyl substituentsEnhanced steric hindrance
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine676135-95-8Primary amine vs. methylamineHigher reactivity in coupling
7-Bromo-1-tetralone32281-97-3Ketone functional groupVersatile synthetic precursor

The methylamine group in (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine distinguishes it from other brominated tetrahydronaphthalenes, offering unique opportunities for further chemical modification and biological targeting.

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